molecular formula C10H8N2O2 B14863498 4,6-Diacetylpyridine-2-carbonitrile

4,6-Diacetylpyridine-2-carbonitrile

Cat. No.: B14863498
M. Wt: 188.18 g/mol
InChI Key: JKCSSFAXCCEUOJ-UHFFFAOYSA-N
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Description

4,6-Diacetylpyridine-2-carbonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of pyridine, characterized by the presence of acetyl groups at the 4 and 6 positions and a nitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diacetylpyridine-2-carbonitrile typically involves the acetylation of pyridine derivatives. One common method is the reaction of 2,6-dimethylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diacetylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

4,6-Diacetylpyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diacetylpyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4,6-Diacetylpyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both acetyl and nitrile groups allows for diverse chemical modifications and applications, setting it apart from other pyridine derivatives .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4,6-diacetylpyridine-2-carbonitrile

InChI

InChI=1S/C10H8N2O2/c1-6(13)8-3-9(5-11)12-10(4-8)7(2)14/h3-4H,1-2H3

InChI Key

JKCSSFAXCCEUOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(=O)C)C#N

Origin of Product

United States

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